4,5-dihydroxy-2-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H5F3O4. This compound is characterized by the presence of two hydroxyl groups and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydroxy-2-(trifluoromethyl)benzoic acid typically involves the introduction of the trifluoromethyl group into a benzoic acid derivative. One common method is the trifluoromethylation of 4,5-dihydroxybenzoic acid using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the trifluoromethylation process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
4,5-Dihydroxy-2-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,5-dihydroxy-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl groups can form hydrogen bonds with target proteins, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-(trifluoromethyl)benzoic acid
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 4-Methyl-2-(trifluoromethyl)benzoic acid
Uniqueness
4,5-Dihydroxy-2-(trifluoromethyl)benzoic acid is unique due to the presence of two hydroxyl groups in the ortho position relative to the trifluoromethyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1780020-42-9 |
---|---|
Molecular Formula |
C8H5F3O4 |
Molecular Weight |
222.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.